2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide
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Description
2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
BenchChem offers high-quality 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the mentioned chemical, has been reported for their selective affinity towards the translocator protein (18 kDa), with potential applications in positron emission tomography (PET) imaging. These compounds have been designed with a fluorine atom to enable fluorine-18 labeling, allowing in vivo imaging of biological targets (Dollé et al., 2008).
Antimicrobial Activity
Some new heterocycles incorporating the antipyrine moiety have been synthesized, showcasing the broad antimicrobial potential of these compounds. This research extends to the development of novel compounds for treating bacterial and fungal infections, underscoring the antimicrobial activity of pyrrolopyrimidine derivatives and their relevance in developing new therapeutic agents (Bondock et al., 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted pyrrolopyrimidines for their affinity and selectivity towards peripheral benzodiazepine receptors have been studied. These compounds, including radiolabeled versions, offer insights into their potential use in exploring neurodegenerative disorders through imaging and diagnostic applications (Fookes et al., 2008).
Antiviral Research
Quantum chemical insights into the molecular structure, spectroscopic analysis, and molecular docking of novel anti-COVID-19 molecules, including pyrimidine derivatives, highlight their potential as antiviral agents. These studies provide a foundation for developing targeted therapies against SARS-CoV-2, showcasing the versatility of pyrrolopyrimidine compounds in antiviral research (Mary et al., 2020).
properties
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-2-3-13-28-16-26-22-18(17-9-5-4-6-10-17)14-29(23(22)24(28)31)15-21(30)27-20-12-8-7-11-19(20)25/h4-12,14,16H,2-3,13,15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLAVWCYIIRAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide |
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